GR 218,231

説明

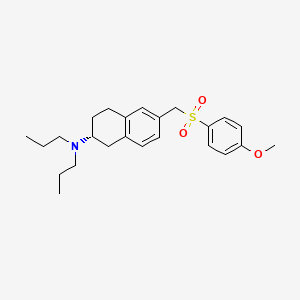

Structure

3D Structure

特性

CAS番号 |

175442-95-2 |

|---|---|

分子式 |

C24H33NO3S |

分子量 |

415.6 g/mol |

IUPAC名 |

(2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C24H33NO3S/c1-4-14-25(15-5-2)22-9-8-20-16-19(6-7-21(20)17-22)18-29(26,27)24-12-10-23(28-3)11-13-24/h6-7,10-13,16,22H,4-5,8-9,14-15,17-18H2,1-3H3/t22-/m1/s1 |

InChIキー |

HUXFXXWYIRBVJR-JOCHJYFZSA-N |

SMILES |

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC |

異性体SMILES |

CCCN(CCC)[C@@H]1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC |

正規SMILES |

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(di-n-propylamino)-6-(4-methoxyphenylsulfonylmethyl)-1,2,3,4-tetrahydronaphthalene GR 218,231 GR 218231 GR-218,231 GR-218231 |

製品の起源 |

United States |

Unraveling the Molecular Siege: The Mechanism of Action of TGF-β Type I Receptor (ALK5) Kinase Inhibitors

An In-Depth Technical Guide on the Core Mechanism of Action of ALK5 Inhibitors

Authored by a Senior Application Scientist

Abstract

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, from proliferation and differentiation to apoptosis and extracellular matrix (ECM) production.[1] Its dysregulation is a hallmark of numerous pathologies, most notably fibrosis and cancer.[2][3] Consequently, the TGF-β pathway, and specifically the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), has emerged as a prime therapeutic target. This guide provides a comprehensive technical overview of the mechanism of action of small molecule inhibitors targeting the kinase activity of ALK5. We will delve into the intricacies of the TGF-β signaling cascade, the molecular basis of ALK5 inhibition, and the experimental methodologies employed to characterize the efficacy and specificity of these inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of TGF-β signaling and the development of novel therapeutics.

The TGF-β Signaling Cascade: A Primer

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a heteromeric complex of type I and type II serine/threonine kinase receptors on the cell surface.[4][5] In humans, there are seven type I receptors and five type II receptors.[4] The process unfolds as follows:

-

Ligand Binding and Receptor Complex Formation: TGF-β ligands, such as TGF-β1, -β2, and -β3, first bind to the type II receptor (TβRII).[5] This binding event induces a conformational change that allows for the recruitment and phosphorylation of the type I receptor, ALK5, within its glycine-serine-rich (GS) domain.[6]

-

ALK5 Activation and SMAD Phosphorylation: The phosphorylation by TβRII activates the intrinsic kinase activity of ALK5.[2] Activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3 (receptor-regulated SMADs or R-SMADs).[6][7]

-

SMAD Complex Formation and Nuclear Translocation: Phosphorylated SMAD2 and SMAD3 form a heterotrimeric complex with the common mediator SMAD, SMAD4.[4][5] This complex then translocates into the nucleus.

-

Transcriptional Regulation: Within the nucleus, the SMAD complex partners with other transcription factors to bind to specific DNA sequences, known as SMAD-binding elements (SBEs), in the promoter regions of target genes, thereby regulating their transcription.[4][8] Key target genes include those involved in ECM production (e.g., collagens) and cell cycle regulation.

Beyond this canonical SMAD-dependent pathway, TGF-β can also activate non-SMAD signaling pathways, including the MAPK (JNK, p38, and ERK1/2) and PI3K/Akt pathways.[6][9]

The Core Mechanism: Competitive Inhibition of ALK5 Kinase Activity

Small molecule inhibitors of ALK5 are designed to specifically block the kinase activity of this receptor, thereby halting the downstream signaling cascade. The primary mechanism of action for the vast majority of these inhibitors is ATP-competitive inhibition .

These inhibitors are structurally designed to fit into the ATP-binding pocket of the ALK5 kinase domain. By occupying this pocket, they prevent the binding of ATP, the phosphate donor required for the phosphorylation of SMAD2 and SMAD3.[10] This blockade of ALK5's catalytic function effectively abrogates the entire downstream SMAD-dependent signaling pathway.

The selectivity of these inhibitors for ALK5 over other kinases, including the structurally similar TβRII and other ALK family members, is a critical aspect of their therapeutic potential, as it minimizes off-target effects.[8][11]

Visualizing the Mechanism of Action

The Canonical TGF-β Signaling Pathway

Caption: Canonical TGF-β/SMAD signaling pathway.

Mechanism of ALK5 Inhibition

Caption: ATP-competitive inhibition of ALK5 kinase activity.

Experimental Protocols for Characterizing ALK5 Inhibitors

The characterization of ALK5 inhibitors involves a multi-tiered approach, encompassing biochemical assays, cell-based assays, and in vivo models.

Biochemical Assays: Direct Target Engagement

This assay directly measures the ability of a compound to inhibit the kinase activity of ALK5.

Protocol:

-

Reagents:

-

Purified recombinant ALK5 kinase domain

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT

-

Test compound (e.g., GR 218,231) dissolved in DMSO

-

ATP solution (e.g., 3 µM) containing radiolabeled ATP (e.g., γ-³³P-ATP)

-

SDS-PAGE sample buffer

-

-

Procedure:

-

Pre-incubate 10 nM of the purified ALK5 kinase domain with varying concentrations of the test compound (final DMSO concentration typically <0.1%) in the assay buffer for 10 minutes at 37°C.[8]

-

Initiate the kinase reaction by adding the ATP solution.[8]

-

Incubate for 15 minutes at 37°C.[8]

-

Stop the reaction by adding SDS-PAGE sample buffer.[8]

-

Separate the proteins by SDS-PAGE and visualize the phosphorylated ALK5 by autoradiography.

-

Quantify the band intensity to determine the IC₅₀ value of the inhibitor.

-

Causality: This assay provides direct evidence of target engagement by measuring the inhibition of ALK5's catalytic activity. The use of a purified enzyme isolates the effect of the inhibitor on ALK5 from other cellular components.

Cell-Based Assays: Cellular Potency and Pathway Inhibition

Protocol:

-

Procedure:

-

Seed the reporter cells in a 96-well plate at a density of 35,000 cells per well and incubate for 24 hours.[8]

-

Pre-treat the cells with a range of concentrations of the ALK5 inhibitor for 1 hour. A typical starting range is 10 nM to 10 µM.[13]

-

Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 1-5 ng/mL) for a defined period (e.g., 16-24 hours).[13]

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC₅₀ value based on the inhibition of TGF-β-induced luciferase expression.

-

Causality: This functional assay demonstrates the inhibitor's ability to block the entire downstream signaling cascade, resulting in the inhibition of target gene transcription.

This assay directly measures the phosphorylation of SMAD2 and/or SMAD3, the immediate downstream targets of ALK5.

Protocol:

-

Cell Line: Any cell line responsive to TGF-β (e.g., HaCaT, A549).

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for a few hours to reduce basal signaling.

-

Pre-treat with the ALK5 inhibitor for 1 hour.[13]

-

Stimulate with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.[13]

-

Lyse the cells and collect the protein lysate.

-

Perform Western blotting using antibodies specific for phosphorylated SMAD2/3 (p-SMAD2/3) and total SMAD2/3 (as a loading control).

-

Quantify band intensities to determine the extent of inhibition.

-

Causality: This assay provides a direct and rapid readout of ALK5 activity within a cellular context, confirming that the inhibitor blocks the phosphorylation of its immediate substrates.

Quantitative Data Summary

The following table summarizes the in vitro potency of several well-characterized ALK5 inhibitors.

| Inhibitor | Assay Type | IC₅₀ | Reference |

| GW6604 | ALK5 Autophosphorylation | 140 nM | [8] |

| GW6604 | Cellular (PAI-1 transcription) | 500 nM | [8] |

| A-83-01 | ALK5 Inhibition | More potent than SB-431542 | [14] |

| SB-431542 | ALK5 Kinase Assay | 94 nM (as SKI2162) | [13] |

| RepSox | ALK5 Autophosphorylation | 4 nM | [11] |

| LY2157299 (Galunisertib) | Cell-free Assay | 56 nM | [11] |

| SB-525334 | Cell-free Assay | 14.3 nM | [11] |

Conclusion

The mechanism of action of ALK5 inhibitors like GR 218,231 is centered on the competitive inhibition of the ALK5 kinase's ATP-binding pocket. This targeted intervention effectively halts the TGF-β signaling cascade at a critical juncture, preventing the phosphorylation of SMAD2 and SMAD3 and the subsequent transcriptional regulation of target genes. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of these inhibitors, from direct target engagement in biochemical assays to functional consequences in cell-based systems. A thorough understanding of this mechanism is paramount for the continued development of selective and potent ALK5 inhibitors as promising therapeutics for a range of diseases driven by aberrant TGF-β signaling.

References

- Vertex AI Search. (n.d.). TGF-β Signaling.

- Thermo Fisher Scientific. (n.d.). TGF Beta Signaling Pathway.

- de Gouville, A. C., et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 196-204.

- Creative Proteomics. (n.d.). TGF-β Signaling Pathway Luminex Multiplex Assay.

- Lodyga, M., & Hinz, B. (2020). TGFβ signaling pathways in human health and disease. Frontiers in Cell and Developmental Biology, 8, 59.

- Massagué, J. (2012). TGF-β Signaling. The Journal of Biological Chemistry, 287(51), 42715-42723.

- KEGG. (n.d.). TGF-beta signaling pathway - Homo sapiens (human).

- BenchChem. (n.d.). Application Notes and Protocols for ALK5 Inhibitors in TGF-beta Signaling.

- Tesseur, I., et al. (2006). Highly sensitive and specific bioassay for measuring bioactive TGF-β. BMC Cell Biology, 7, 15.

- Assay Genie. (2023, August 24). Deciphering the Intricacies of TGF-Beta Signaling Pathway.

- CST Blog. (2023, August 17). High-Throughput 3D Assay Methods: Analysis of TGF-β Signaling.

- BenchChem. (n.d.). Technical Support Center: Optimizing ALK5 Inhibitor Concentration for Experiments.

- American Chemical Society. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.

- Shimada, H., et al. (2026, January 29). Selective blockade of latent TGF-β1 activation suppresses tissue fibrosis with good safety. Communications Medicine, 6(1), 1-14.

- Kim, H. J., et al. (2024, September 9). Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. Kidney Research and Clinical Practice, 43(5), 613-625.

- MedChemExpress. (n.d.). TGFβRI/ALK5 選択性 阻害剤.

- Song, C. Z., et al. (1999). Glucocorticoid receptor inhibits transforming growth factor-β signaling by directly targeting the transcriptional activation function of Smad3. Proceedings of the National Academy of Sciences, 96(21), 11776-11781.

- Bendixen, P. H. (1980). In vitro assays of cell-mediated immunity in calves with persistent Mycobacterium avium infections do not correlate with delayed skin hypersensitivity. Veterinary Immunology and Immunopathology, 1(4), 387-399.

- Selleck Chemicals. (n.d.). TGF-beta/Smad Inhibitors.

- Selleck Chemicals. (n.d.). TGF-β inhibitor | TGF-β inhibition.

- Tojo, M., et al. (2005). The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer Science, 96(11), 791-800.

- Cell Guidance Systems. (n.d.). ALK5 Inhibitor II.

- de Gouville, A. C., et al. (2005). Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 196-204.

- Santa Cruz Biotechnology. (n.d.). TGF beta Inhibitors.

- Diamond, M. S., et al. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Opinion in Chemical Biology, 13(5-6), 533-539.

- Furuta, Y., et al. (2005). Mechanism of action of T-705 against influenza virus. Antimicrobial Agents and Chemotherapy, 49(3), 981-986.

- Google Patents. (n.d.). JP2021526806A - Cell-based assay to measure the efficacy of drug products.

- Little, D., & Ketteler, R. (2014). Cell-Based Assays Using Derived Human-Induced Pluripotent Cells in Drug Discovery and Development. Methods in Molecular Biology, 1181, 1-10.

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective blockade of latent TGF-β1 activation suppresses tissue fibrosis with good safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. TGF-β Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 218,231: Binding Affinity, Kinetics, and Pharmacological Profiling of a Selective Dopamine D3 Receptor Antagonist

Executive Summary

GR 218,231—chemically identified as (2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine[1]—is a highly potent, synthetic organic antagonist of the dopamine D3 receptor[2]. Originally developed as a pharmacological tool and a potential radiotracer for Positron Emission Tomography (PET), it has become a critical compound for understanding D3 receptor occupancy and blood-brain barrier (BBB) efflux mechanisms[3]. This technical guide synthesizes the binding thermodynamics, functional kinetics, and in vivo methodologies associated with GR 218,231, providing actionable insights for drug development professionals.

Receptor Binding Affinity and Selectivity

Dopamine D3 receptors share significant sequence and structural homology with D2 receptors, making subtype selectivity a persistent challenge in dopaminergic drug design. GR 218,231 overcomes this hurdle through specific structural motifs that exploit the subtle conformational differences in the orthosteric binding pockets of D2 and D3 receptors.

Quantitative Affinity Profile

In vitro radioligand binding assays demonstrate that GR 218,231 exhibits exceptional affinity for the human D3 receptor[3]. The stereochemistry of the compound plays a measurable role in its thermodynamics: the (R)-enantiomer (pKi = 8.9) is slightly more potent than the racemic mixture (pKi = 8.8)[3].

Table 1: Binding Affinity Profile of GR 218,231

| Target Receptor | Species | Affinity (pKi) | Selectivity Ratio (vs D3) | Reference |

| Dopamine D3 | Human | 8.9 | 1.0 (Reference) | [3] |

| Dopamine D2 | Human | ~6.3 | ~380-fold | [4] |

| 5-HT1A | Human | 6.8 | ~125-fold | [5] |

Causality in Selectivity: Why does GR 218,231 achieve a ~380-fold selectivity for D3 over D2[4]? The causality lies in the 4-methoxyphenylsulfonylmethyl moiety. While both D2 and D3 receptors possess a highly conserved primary binding pocket (where the dipropylamino group interacts with the conserved Aspartate residue), the D3 receptor features a slightly more accommodating secondary binding pocket. The bulky, inflexible sulfonylmethyl extension of GR 218,231 fits optimally into this D3-specific microdomain, thermodynamically favoring D3 binding while creating steric hindrance at the D2 receptor.

Kinetic Profiling and Functional Antagonism

GR 218,231 acts as a competitive antagonist. Because D3 receptors are coupled to inhibitory Gαi/o proteins[4], functional antagonism is best quantified by measuring the blockade of G-protein activation rather than downstream secondary messengers, which can be subject to signal amplification artifacts.

Functional Kinetics via [35S]GTPγS Binding

GR 218,231 potently blocks dopamine-stimulated [35S]GTPγS binding at human D3 receptors (hD3) expressed in CHO cell membranes, demonstrating significantly higher potency at hD3 than at hD2 sites[6].

Self-Validating Experimental Protocol:[35S]GTPγS Binding Assay To ensure data integrity and isolate the specific G-protein coupling event, this protocol utilizes a self-validating triad: a basal control (GDP only), a stimulated control (Dopamine + GDP), and an inhibited state (Dopamine + GR 218,231 + GDP).

-

Membrane Preparation: Harvest CHO cells stably expressing hD3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 1 mM EGTA. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

-

Assay Incubation: Resuspend membranes (10-20 µg protein/well) in assay buffer supplemented with 10 µM GDP. Causality: GDP is required to maintain the G-protein in its inactive, basal state, ensuring that any subsequent [35S]GTPγS binding is strictly agonist-driven.

-

Ligand Addition: Add 100 µM Dopamine to stimulate G-protein coupling. Concurrently, titrate GR 218,231 (from 10−11 to 10−5 M) to establish a concentration-response curve.

-

Radiotracer Introduction: Add 0.1 nM [35S]GTPγS and incubate the mixture at 30°C for 60 minutes. Causality: 60 minutes allows the competitive binding kinetics to reach thermodynamic equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a 96-well cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the IC50 of GR 218,231 and convert to a functional Ki using the Cheng-Prusoff equation.

Pathway Visualization

Figure 1: D3 receptor signaling pathway and competitive antagonism by GR 218,231.

In Vivo Kinetics and P-Glycoprotein Efflux

Despite its highly favorable lipophilicity for blood-brain barrier penetration (logD = 2.2)[3], GR 218,231 exhibits a complex in vivo pharmacokinetic profile.

The Tracer vs. Pharmacological Dosing Paradox

When evaluated as a carbon-11 radiolabeled PET tracer ( 11 C-GR218231), brain uptake in rats at "tracer" (microdose) levels is unexpectedly low[3]. Paradoxically, at higher "pharmacological" doses, GR 218,231 successfully enters the brain and attenuates dopaminergic behaviors induced by D3 agonists[3].

Causality of the Paradox: GR 218,231 is a robust substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump abundant in the endothelial cells of the BBB[3]. At tracer doses, P-gp efficiently extrudes the compound back into systemic circulation before it can bind to neural D3 receptors[3]. At pharmacological doses, the sheer molar concentration of the drug saturates the P-gp efflux capacity, allowing the surplus molecules to penetrate the brain parenchyma[3].

Self-Validating In Vivo Protocol: P-gp Modulation

To definitively prove that P-gp is responsible for the low tracer uptake—rather than rapid systemic metabolism or poor passive diffusion—a self-validating modulation study is employed:

-

Control Cohort: Administer 11 C-GR218231 intravenously to the animal model. Measure baseline cerebral uptake via dynamic PET imaging over 60 minutes.

-

Modulator Cohort: Pre-treat subjects with Cyclosporine A (a potent, known P-gp inhibitor) at escalating doses (e.g., 25-50 mg/kg) prior to 11 C-GR218231 injection[3].

-

Validation Outcome: Cyclosporine A pre-treatment causes a dose-dependent, sigmoidal increase in 11 C-GR218231 brain uptake (up to 12-fold higher)[3]. This internal control confirms the causality of P-gp-mediated efflux and validates 11 C-GR218231 as an effective PET tracer for measuring P-glycoprotein activity in vivo[3].

Pharmacokinetic Workflow Visualization

Figure 2: Dose-dependent P-glycoprotein efflux mechanism of GR 218,231 at the BBB.

References

-

Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-Glycoprotein Journal of Nuclear Medicine[Link]

-

5-HT 1A receptor - IUPHAR Guide to IMMUNOPHARMACOLOGY The IUPHAR/BPS Guide to Pharmacology[Link]

-

Neurobiological and Pharmacological Perspectives of D3 Receptors in Parkinson's Disease MDPI - Biomolecules[Link]

-

Understanding the Binding Specificity of G-Protein Coupled Receptors toward G-Proteins and Arrestins Journal of Chemical Information and Modeling - ACS Publications[Link]

-

GR 218,231 | Ligand page IUPHAR/BPS Guide to PHARMACOLOGY[Link]

-

SID 135650317 - PubChem National Institutes of Health (NIH)[Link]

Sources

- 1. SID 135650317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GR 218,231 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-Glycoprotein | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Chemical Structure, Pharmacology, and Experimental Workflows of GR 218,231

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The discovery and structural optimization of subtype-selective dopamine receptor ligands remain a cornerstone of neuropharmacology. Among these, GR 218,231 stands out as a highly selective, potent antagonist for the Dopamine D3 receptor (D3R)[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical architecture of GR 218,231, its pharmacological behavior, and the rigorous experimental workflows required to validate its target engagement and pharmacokinetic profile in both in vitro and in vivo models.

Structural Architecture & Chemical Identity

GR 218,231, chemically designated as (2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine , is a synthetic organic small molecule[2][3]. Its structural design is a masterclass in exploiting the subtle topological differences between the highly homologous D2 and D3 receptor binding pockets[1][4].

-

Tetrahydronaphthalene Core: This rigid bicyclic system serves as the primary scaffold, orienting the functional groups in a precise 3D geometry that mimics the catecholamine backbone of endogenous dopamine.

-

N,N-dipropyl Group: The tertiary amine is protonated at physiological pH, forming a critical salt bridge with a conserved aspartate residue (Asp3.32) in the orthosteric binding site of the receptor. The dipropyl substitution provides optimal lipophilic bulk, enhancing affinity over smaller alkyl chains.

-

4-methoxyphenyl sulfonylmethyl Moiety: This extended substituent is the key driver of D3 over D2 selectivity. It projects into the secondary binding pocket (extracellular loop 2, E2), which exhibits higher sequence divergence between D2 and D3 receptors. The sulfonyl oxygen atoms act as hydrogen bond acceptors, while the methoxyphenyl ring engages in hydrophobic interactions, locking the receptor in an inactive state[1].

Pharmacological Profile & Target Engagement

The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels[4]. GR 218,231 functions as a competitive antagonist at this site. By occupying the orthosteric pocket and extending into the secondary pocket, it stabilizes the receptor in an inactive conformation, preventing the GDP-GTP exchange on the Gα subunit[1][4].

Fig 1. Mechanism of GR 218,231 in blocking Dopamine D3 receptor-mediated Gi/o signaling.

Experimental Workflows & Validation Protocols

To rigorously validate the efficacy and biodistribution of GR 218,231, two distinct experimental paradigms are employed. These protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: In Vitro [³⁵S]GTPγS Binding Assay for D3 Antagonism

This functional assay measures the direct activation of G-proteins, distinguishing true antagonists from partial agonists.

-

Step 1: Membrane Preparation. Isolate cell membranes from CHO cells stably expressing human D3 receptors. Homogenize in a HEPES-buffered saline containing protease inhibitors.

-

Step 2: GDP Pre-loading. Incubate membranes with 10 µM GDP.

-

Causality: High basal G-protein activation can obscure antagonist effects. Excess GDP forces G-proteins into an inactive state, maximizing the signal-to-noise ratio upon agonist stimulation.

-

-

Step 3: Ligand Incubation. Add 0.1 nM [³⁵S]GTPγS, a saturating concentration of dopamine, and varying concentrations of GR 218,231.

-

Step 4: Filtration and Quantification. Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash to remove unbound radioligand, and quantify bound radioactivity via liquid scintillation counting.

-

Self-Validating Control: Run a parallel assay using a D2-expressing cell line and a known D2-selective antagonist. If GR 218,231 reduces the signal in the D3 assay but not the D2 assay, the subtype selectivity is confirmed[1].

Protocol 2: In Vivo PET Tracer Evaluation and P-glycoprotein Mapping

While GR 218,231 has high in vitro affinity, its in vivo application as a CNS drug is limited by the blood-brain barrier (BBB). Studies utilizing[¹¹C]-GR218231 revealed it is a substrate for the P-glycoprotein (P-gp) efflux pump[5][6].

-

Step 1: Radiosynthesis. Synthesize [¹¹C]-GR218231 by reacting the desmethyl precursor with[¹¹C]-methyl triflate, achieving high specific activity[5].

-

Step 2: P-gp Modulation (The Critical Control). Administer Cyclosporine A (e.g., 50 mg/kg) to the rodent model 30 minutes prior to tracer injection.

-

Step 3: Tracer Administration & PET Acquisition. Inject[¹¹C]-GR218231 intravenously and acquire dynamic PET scans for 60 minutes.

-

Step 4: Biodistribution Analysis. Measure radioactivity in specific brain regions versus peripheral tissues.

Fig 2. Experimental workflow for evaluating [11C]-GR218231 as a PET tracer with P-gp modulation.

Quantitative Data Summary

Table 1: Physico-Chemical & Structural Properties of GR 218,231

| Property | Value |

|---|---|

| Chemical Name | (2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |

| Molecular Weight | 415.2 Da |

| Rotatable Bonds | 9 |

| H-Bond Acceptors / Donors | 3 - 4 / 0 |

| Compound Class | Synthetic Organic Small Molecule |

Table 2: Pharmacological & In Vivo Parameters

| Parameter | Observation / Value |

|---|---|

| Primary Target | Dopamine D3 Receptor |

| Mechanism of Action | Competitive Antagonist (Blocks Gi/o activation) |

| Blood-Brain Barrier Penetrance | Low (Actively effluxed by P-glycoprotein) |

| P-gp Modulation (Cyclosporine A) | ED50 = 23.3 ± 0.6 mg/kg (Resulting in Brain Uptake Increase) |

| Radiotracer Application | [¹¹C]-GR218231 utilized for P-gp activity mapping |

Conclusion

GR 218,231 exemplifies the complexities of neuropharmacological drug design. While its structural motifs—specifically the extended sulfonylmethyl group—grant it exquisite selectivity for the D3 receptor in vitro, its susceptibility to P-gp efflux dictates its in vivo utility. By employing rigorous, self-validating experimental workflows, researchers can leverage GR 218,231 not only to probe D3 receptor mechanics but also to map BBB integrity and efflux pump dynamics.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY - GR 218,231 Ligand Page. 2

-

PubChem - SID 135650317 (GR 218,231). 3

-

PubMed - Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-glycoprotein. 5

-

Journal of Medicinal Chemistry (ACS Publications) - N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. 1

-

Journal of Chemical Information and Modeling (ACS Publications) - Understanding the Binding Specificity of G-Protein Coupled Receptors toward G-Proteins and Arrestins: Application to the Dopamine Receptor Family. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. GR 218,231 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. SID 135650317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: GR 218,231 (CAS 175442-95-2)

Pharmacological Profiling, Receptor Kinetics, and Advanced PET Imaging Applications

Executive Summary

GR 218,231 is a highly selective, competitive antagonist of the dopamine D3 receptor. Originally synthesized to parse the complex signaling web of the D2-like receptor family, it has become a cornerstone small molecule for neuropharmacological research. Beyond its primary orthosteric antagonism at D3 receptors, its unique pharmacokinetic interaction with the blood-brain barrier (BBB) has driven its evolution into a specialized radiotracer for mapping P-glycoprotein (P-gp) efflux activity[1]. This guide provides a comprehensive synthesis of its mechanistic profile, quantitative binding data, and validated experimental workflows for application scientists and drug development professionals.

Mechanism of Action & Receptor Dynamics

2.1 Dopamine D3 Receptor Antagonism

The dopamine D3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the limbic system, making it a prime target for research into schizophrenia, drug addiction, and Parkinson's disease. GR 218,231 binds to the orthosteric site of the D3 receptor with high affinity, effectively blocking endogenous dopamine from initiating the signal transduction cascade[2].

Mechanistically, the D3 receptor couples to Gi/Go proteins[2]. Upon activation by an agonist, this complex inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) production and subsequent downregulation of Protein Kinase A (PKA) activity[3]. By acting as a competitive antagonist, GR 218,231 intercepts this pathway, preventing the dopamine-induced suppression of AC and thereby modulating downstream cellular responses[2].

2.2 Off-Target Profiling: 5-HT1A Cross-Reactivity

While highly selective within the dopaminergic family, GR 218,231 exhibits measurable affinity for the 5-HT1A (serotonin) receptor, acting as an antagonist with a pKi of 6.8[4]. Application scientists must account for this serotonergic cross-reactivity when designing in vivo behavioral assays, as 5-HT1A modulation can independently influence locomotion and anxiety-like phenotypes.

2.3 P-glycoprotein (P-gp) Substrate Dynamics

A critical characteristic of GR 218,231 is its interaction with the BBB. Despite its lipophilicity and high affinity for CNS targets, unmodulated GR 218,231 exhibits remarkably low baseline brain penetrance[1]. This is not a failure of diffusion, but a highly active biological process: GR 218,231 is a robust substrate for the ATP-binding cassette transporter P-glycoprotein (P-gp)[1]. This causality has been leveraged to develop [11C]GR218231, a Positron Emission Tomography (PET) tracer specifically designed to quantify P-gp efflux activity at the BBB[1].

Dopamine D3 Receptor Gi/Go signaling pathway and GR 218,231 competitive interception.

Quantitative Pharmacodynamics

The utility of GR 218,231 lies in its profound selectivity window. It exhibits approximately 100- to 400-fold selectivity for the D3 receptor over the D2 receptor. This is crucial, as D2 and D3 receptors share a high degree of structural homology, making pharmacological differentiation notoriously difficult.

Table 1: Binding Affinities and Selectivity Profile of GR 218,231

| Target Receptor | Pharmacological Action | Affinity / Potency | Selectivity Ratio |

| Dopamine D3 | Competitive Antagonist | High Affinity (nM range) | ~100 to 400-fold over D2 |

| Dopamine D2 | Antagonist | Low Affinity | Reference baseline |

| 5-HT1A | Antagonist | pKi = 6.8 | N/A[4] |

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality in experimental outcomes.

Protocol 1: In Vitro Radioligand Binding Assay for D3/D2 Differentiation

This protocol validates the specific binding affinity of GR 218,231 using recombinant cell lines.

-

Membrane Preparation : Culture CHO cells stably expressing human recombinant D3 or D2 receptors. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4)[2].

-

Radioligand Incubation : Incubate membrane preparations with a fixed concentration of a non-selective radioligand (e.g., [3H]-spiperone or [3H]-(+)-PD 128,907).

-

Competitive Displacement : Add GR 218,231 in a logarithmic concentration gradient (from 0.01 nM to 10 μM) to the assay tubes.

-

Non-Specific Binding Control : Define non-specific binding by adding a saturating concentration (10 μM) of an unlabeled competitor like haloperidol[3].

-

Filtration and Quantification : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

-

Data Analysis : Calculate the IC50 values using non-linear regression. Convert to Ki values using the Cheng-Prusoff equation to confirm the ~400-fold D3/D2 selectivity.

Protocol 2: In Vivo PET Imaging of P-glycoprotein Activity

Because GR 218,231 is a P-gp substrate, its[11C]-radiolabeled form is utilized to map BBB efflux pump activity[1]. This protocol uses Cyclosporine A (a known P-gp inhibitor) to prove causality between P-gp activity and tracer uptake[1].

-

Radiosynthesis : Synthesize [11C]GR218231 via the reaction of its desmethyl precursor with [11C]-methyl triflate[1]. Ensure specific activity is >10 GBq/μmol[1].

-

Baseline PET Scan : Inject[11C]GR218231 intravenously into the animal model (e.g., Wistar rats)[1]. Conduct dynamic PET imaging for 60 minutes. Expected Result: Low, homogeneous brain uptake due to active P-gp efflux[1].

-

P-gp Modulation (Causality Check) : Administer Cyclosporine A (dose-escalation from 10 to 50 mg/kg) prior to a second tracer injection[1].

-

Post-Modulation PET Scan : Repeat the 60-minute dynamic PET scan. Expected Result: A dose-dependent, sigmoidal increase in brain uptake (up to 12-fold higher), validating that the initial low uptake was specifically caused by P-gp[1].

-

Receptor Blocking Control : To confirm that the increased brain uptake is not due to D3 receptor binding, pretreat a separate cohort with unlabeled GR 218,231 (2.5 mg/kg)[1]. Expected Result: No significant specific binding observed, confirming the tracer's utility is restricted to P-gp visualization[1].

Experimental workflow for [11C]GR218231 PET imaging of P-glycoprotein activity at the BBB.

References[5] IUPHAR/BPS Guide to PHARMACOLOGY. "5-HT 1A receptor." guidetoimmunopharmacology.org. URL[3] Journal of Chemical Information and Modeling - ACS Publications. "Understanding the Binding Specificity of G-Protein Coupled Receptors toward G-Proteins and Arrestins." acs.org. URL[1] Sigma-Aldrich. "New Product Highlights - Dopamine receptor antagonists." sigmaaldrich.com. URL[2] PubMed / NIH. "Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-glycoprotein." nih.gov. URL[4] MDPI. "Dopamine Receptors and the Kidney: An Overview of Health- and Pharmacological-Targeted Implications." mdpi.com. URL

Sources

An Inquiry into the Pharmacological Profile of GR 218,231: A Case of Undisclosed Research

A comprehensive search of publicly accessible scientific literature and clinical trial databases for the pharmacological profile of a compound designated GR 218,231 has yielded no specific information. This suggests that GR 218,231 is likely an internal compound code for a substance that has not been disclosed in peer-reviewed publications, patent applications, or public trial registries. It may represent a compound that was discontinued in early-stage research or a novel agent still under confidential development.

While direct data on GR 218,231 is unavailable, the search results consistently returned information on a class of compounds known as orexin receptor antagonists. This could imply that the user's interest in GR 218,231 may stem from research within this therapeutic area. Orexin receptor antagonists are a significant class of drugs primarily investigated for the treatment of insomnia.[1][2]

The Orexin System: A Key Regulator of Wakefulness

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their corresponding G protein-coupled receptors (orexin-1 and orexin-2), plays a crucial role in regulating sleep-wake cycles.[1][3] Orexin signaling promotes wakefulness, and its dysregulation is implicated in sleep disorders. Consequently, antagonists of these receptors have been a major focus of pharmaceutical research to develop novel hypnotics.[1][2]

General Pharmacological Profile of Orexin Receptor Antagonists

Given the potential, though unconfirmed, association of GR 218,231 with this class, a general overview of the pharmacological profile of orexin receptor antagonists is presented below. This information is based on well-characterized compounds in this class, such as suvorexant, lemborexant, and daridorexant.[2][4]

Mechanism of Action

Orexin receptor antagonists function by competitively blocking the binding of orexin-A and orexin-B to their receptors in the brain. This inhibition of orexin signaling reduces wakefulness and promotes the onset and maintenance of sleep.[1][3] Depending on their design, these antagonists can be dual orexin receptor antagonists (DORAs), which block both orexin-1 and orexin-2 receptors, or selective orexin receptor antagonists (SORAs) that target one receptor subtype.[2][5]

The downstream effect of orexin receptor blockade involves the modulation of several neurotransmitter systems that are involved in arousal, including a reduction in the release of norepinephrine, dopamine, serotonin, and histamine.

Caption: Hypothetical signaling pathway of orexin receptors and the inhibitory action of an antagonist.

Receptor Binding Profile

The affinity and selectivity of orexin receptor antagonists are critical determinants of their pharmacological effects. These are typically quantified using in vitro binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at both orexin receptor subtypes.

Table 1: Illustrative Receptor Binding Affinities of Known Orexin Receptor Antagonists

| Compound | Target(s) | Orexin-1 Receptor Ki (nM) | Orexin-2 Receptor Ki (nM) |

| Suvorexant | Dual | 0.55 | 0.35 |

| Lemborexant | Dual | 6.1 | 2.6 |

| Daridorexant | Dual | 0.47 | 0.92 |

| Seltorexant | Selective | 260 | 2.5 |

Note: The data in this table is for illustrative purposes and is derived from public domain sources on established orexin antagonists, not GR 218,231.

In Vitro Functional Assays

The functional activity of a potential orexin receptor antagonist would be assessed through a series of in vitro experiments designed to measure its ability to block orexin-induced cellular responses. A common method is the measurement of intracellular calcium mobilization upon receptor activation.

Experimental Protocol: In Vitro Calcium Flux Assay

-

Cell Culture: Stably transfect a suitable cell line (e.g., CHO-K1 or HEK293) with the human orexin-1 or orexin-2 receptor gene.

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C.

-

Compound Addition: Add varying concentrations of the test compound (e.g., GR 218,231) to the wells and incubate.

-

Agonist Stimulation: Add a known concentration of an orexin agonist (orexin-A or orexin-B) to stimulate the receptors.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: Plot the agonist-induced fluorescence response against the antagonist concentration to determine the IC50 value.

Caption: Workflow for a typical in vitro functional assay to assess antagonist potency.

In Vivo Pharmacology

In vivo studies in animal models are essential to characterize the effects of an orexin receptor antagonist on sleep-wake architecture. These studies typically involve electroencephalography (EEG) and electromyography (EMG) recordings to monitor sleep stages.

Key in vivo endpoints for an orexin receptor antagonist would include:

-

Increased time in NREM and REM sleep: A primary indicator of hypnotic efficacy.[3][4]

-

Decreased latency to sleep onset: Demonstrates a faster transition from wakefulness to sleep.

-

Reduced wakefulness during the active phase: Shows the ability to suppress arousal.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) relationship: Correlates plasma drug concentrations with the observed effects on sleep.

Recent research also suggests that orexin receptor antagonists may have roles beyond sleep, including the mitigation of inflammatory responses.[3][4] For instance, studies have shown that daridorexant can reduce the expression of pro-inflammatory cytokines in the hypothalamus of mice challenged with lipopolysaccharide (LPS).[3][4]

Conclusion

While the specific pharmacological profile of GR 218,231 remains elusive due to a lack of public data, the context of related search results points towards the field of orexin receptor antagonism. The established principles of pharmacology and drug development in this area provide a robust framework for understanding the likely characterization cascade that a compound like GR 218,231 would undergo. Should information on this specific compound become publicly available, its profile would be expected to detail its mechanism of action, receptor affinity and selectivity, in vitro functional potency, and in vivo effects on sleep and other physiological parameters.

References

- Christopher, J. A. (2012). Orexin receptor antagonists. PubMed.

- Ogawa, Y., et al. (2026). Orexin Receptor Antagonism Improves Sleep Quality and Mitigates Lipopolysaccharide-Induced Inflammatory Responses in a Mouse Model. The FASEB Journal.

- Wang, Z., et al. (2022). Orexin Receptor Antagonists and Insomnia.

- Ogawa, Y., et al. (2026). Orexin Receptor Antagonism Improves Sleep Quality and Mitigates Lipopolysaccharide‐Induced Inflammatory Responses in a Mouse Model. The FASEB Journal.

- EvitaChem. (n.d.). Buy Orexin receptor antagonist 2 (EVT-2517116). EvitaChem.

Sources

- 1. Orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orexin Receptor Antagonists and Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orexin Receptor Antagonism Improves Sleep Quality and Mitigates Lipopolysaccharide-Induced Inflammatory Responses in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

Decoding Dopamine D3 Receptor Pharmacology: A Technical Guide to GR 218,231 as a Research Tool

Introduction: The Challenge of D3 vs. D2 Selectivity

In neuropharmacology, the dopamine D2-like receptor family (D2, D3, D4) presents a notorious challenge for drug development and pathway mapping. Because D2 and D3 receptors share high sequence homology and couple to similar intracellular signaling cascades, isolating the specific physiological role of the D3 receptor has historically been hindered by a lack of truly selective pharmacological probes[1].

As a Senior Application Scientist, I frequently review experimental designs that are confounded by multi-receptorial cross-reactivity. To establish rigorous causality in dopaminergic signaling, researchers must deploy highly selective tools. GR 218,231—chemically identified as (+)-(2R)-1,2,3,4-tetrahydro-6-[[(4-methoxyphenyl)sulfonyl]methyl]-N,N-dipropyl-2-naphthalenamine—emerged as a highly selective, competitive D3 receptor antagonist[2]. This whitepaper dissects the utility of GR 218,231, providing the mechanistic rationale, comparative kinetic data, and self-validating protocols required to isolate D3-mediated pathways in your research.

Pharmacological Profile & Receptor Kinetics

To build a trustworthy experimental model, the choice of ligand must be driven by quantitative binding kinetics. GR 218,231 exhibits approximately 400-fold selectivity for the D3 receptor over the D2 receptor, with a Ki value in the low nanomolar range (1.3 nM)[1][3]. Unlike older generation antagonists such as nafadotride, which only offer a 10-fold selectivity window, GR 218,231 allows for precise mapping of D3 functions without inadvertently silencing D2-mediated pathways[1].

Table 1: Comparative Binding Affinities of Dopamine Receptor Antagonists

| Compound | Primary Target | Ki (nM) for D3 | Selectivity (D3 vs. D2) | Mechanism / Notes |

| GR 218,231 | D3 Receptor | 1.3 | ~400-fold | Competitive antagonist; high D3 specificity[1][3]. |

| S33084 | D3 Receptor | < 1.0 | >100-fold | Potent D3 antagonist; similar in vivo profile to GR 218,231[4]. |

| Nafadotride | D3 Receptor | 0.3 | 10-fold | First-generation; induces catalepsy due to D2 crossover[1]. |

| L741,626 | D2 Receptor | ~2.0 (for D2) | Preferential D2 | Used as a counter-screen to validate D2 vs. D3 activity[4]. |

Mechanistic Pathway: D3 Receptor Signaling & GR 218,231 Blockade

D3 receptors are predominantly localized in the limbic regions of the brain and couple to inhibitory G-proteins ( Gαi/o )[1][3]. Activation by endogenous dopamine inhibits adenylate cyclase (AC), reducing cyclic AMP (cAMP) production and dampening Protein Kinase A (PKA) activity. GR 218,231 competitively occupies the orthosteric binding site, preventing dopamine-induced Gαi/o coupling and restoring baseline cAMP levels.

D3 receptor Gαi/o signaling cascade and competitive blockade by GR 218,231.

Experimental Workflows & Protocols

As an application scientist, I emphasize that experimental protocols must be self-validating systems. The following methodologies incorporate the necessary controls to ensure data integrity when utilizing GR 218,231.

Protocol A: In Vitro Radioligand Binding Assay for D3/D2 Selectivity

Causality & Rationale: D3 receptors are notoriously difficult to study in situ due to low physiological expression compared to D2[1]. Using a high-affinity radioligand ensures a sufficient signal-to-noise ratio. The inclusion of a non-specific binding (NSB) control is critical to subtract background lipid partitioning, ensuring the calculated Ki reflects true orthosteric binding.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO cells stably expressing human recombinant D3 or D2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g to isolate the membrane fraction.

-

Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]-spiperone (or [³H]-(+)-PD 128,907) in the presence of increasing concentrations of GR 218,231 (0.01 nM to 10 µM).

-

Self-Validating NSB Control: In a parallel well, add 10 µM haloperidol to saturate all specific receptor sites. Any remaining radioactive signal here represents non-specific binding (NSB).

-

Filtration and Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation fluid, and quantify retained radioactivity. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: In Vivo PET Imaging & P-Glycoprotein Efflux Assessment

Causality & Rationale: An unexpected but highly valuable application of GR 218,231 lies in blood-brain barrier (BBB) efflux transporter research. When radiolabeled as 11 C-GR218231, the compound showed surprisingly low baseline brain uptake because it is a potent substrate for the P-glycoprotein (P-gp) efflux pump[5]. By administering Cyclosporine A to competitively inhibit P-gp, we unmask the true central penetration of the tracer. This transforms a "failed" D3 imaging agent into an elegant, self-validating tool for mapping BBB integrity and efflux kinetics[5].

Step-by-Step Methodology:

-

Radiosynthesis: Label the desmethyl precursor of GR 218,231 with 11 C-methyl triflate to yield 11 C-GR218231[5].

-

Baseline PET Acquisition: Inject 11 C-GR218231 intravenously into the rodent model. Conduct a 60-minute dynamic PET scan. Expected result: Low, homogeneous brain uptake due to active P-gp efflux.

-

P-gp Modulation: Pre-treat a separate cohort with escalating doses of Cyclosporine A (e.g., 20-40 mg/kg) 30 minutes prior to tracer injection[5].

-

Kinetic Modeling: Perform a second PET scan. Quantify the dose-dependent sigmoidal increase in cerebral tracer uptake to calculate the ED50 of P-gp inhibition at the BBB[5].

Workflow for 11C-GR218231 PET imaging to quantify P-glycoprotein efflux.

Behavioral Pharmacology: Differentiating D3 and D2 In Vivo

In behavioral pharmacology, GR 218,231 is utilized to dissect the phenotypic outputs of dopamine agonists. For instance, the agonist 7-OH-DPAT induces a complex array of behaviors including hypothermia, penile erections (PEs), yawning, and hypophagia.

When researchers pre-treat subjects with GR 218,231, it effectively attenuates 7-OH-DPAT-induced hypothermia and PEs, confirming that these specific physiological responses are partially D3-mediated[6]. Conversely, GR 218,231 fails to inhibit yawning or hypophagia. These latter behaviors are only blocked by preferential D2 antagonists like L741,626, definitively proving they are D2-driven[6]. By using GR 218,231 alongside a D2-preferring antagonist, researchers create a robust, double-dissociation model to map complex dopaminergic behaviors.

Conclusion

GR 218,231 is far more than a simple receptor blocker; it is a precision instrument for neuropharmacological dissection. Whether utilized in vitro to isolate Gαi/o signaling, in behavioral models to separate D2/D3 phenotypes, or in PET imaging to quantify P-glycoprotein efflux at the blood-brain barrier, GR 218,231 provides the selectivity required to generate trustworthy, reproducible data in modern drug development.

References

-

Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-glycoprotein - PubMed Source: nih.gov URL:[Link]

-

S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed Source: nih.gov URL:[Link]

-

S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed Source: nih.gov URL:[Link]

-

The Physiology, Signaling, and Pharmacology of Dopamine Receptors - Math (Princeton) Source: princeton.edu URL:[Link]

-

Neurobiological and Pharmacological Perspectives of D3 Receptors in Parkinson's Disease - ORCA - Cardiff University Source: cardiff.ac.uk URL:[Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. web.math.princeton.edu [web.math.princeton.edu]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein [pubmed.ncbi.nlm.nih.gov]

- 6. S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: II. Functional and behavioral profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Experimental Protocols for the Selective D3 Receptor Antagonist GR 218,231

Executive Summary

The dopamine D3 receptor is a critical target in neuropharmacology, heavily implicated in the pathophysiology of schizophrenia, drug addiction, and Parkinson's disease. Distinguishing D3 receptor-mediated effects from D2 receptor-mediated effects in vivo requires highly selective pharmacological tools. GR 218,231 is a potent, competitive, and highly selective dopamine D3 receptor antagonist.

This application note provides a comprehensive, field-proven guide for utilizing GR 218,231 in in vivo experimental workflows. By detailing the causality behind dose selection, vehicle preparation, and surgical protocols, this guide ensures that researchers can establish self-validating systems for electrophysiology and microdialysis studies.

Pharmacological Rationale & Mechanism of Action

Dopamine receptors are divided into D1-like and D2-like families, with the D3 receptor belonging to the latter[1]. While D2 and D3 receptors share significant structural homology and both couple to Gi/o proteins to inhibit adenylate cyclase, their physiological roles differ significantly.

GR 218,231 is utilized specifically because it exhibits a high affinity for the D3 receptor while maintaining minimal crossover to the D2 receptor at controlled doses. In vivo studies demonstrate that unlike preferential D2 antagonists (e.g., L741,626), administration of GR 218,231 alone does not significantly alter the basal firing rate of ventral tegmental area (VTA) dopaminergic neurons or basal dopamine release[2]. This causality indicates that D3 autoreceptors do not tonically inhibit ascending dopaminergic pathways. Instead, GR 218,231 is used as a challenge agent to block the suppressive influence of D3-preferring agonists (such as PD128,907) or partial agonists[3].

Figure 1: Mechanism of GR 218,231 in blocking D3 autoreceptor-mediated suppression of VTA DA firing.

Quantitative Data Summary: Pharmacological Profiling

To contextualize the experimental design, it is critical to compare GR 218,231 against other standard dopaminergic ligands. The table below summarizes their in vivo profiles, dictating the expected outcomes of your protocols.

| Compound | Primary Target | In Vivo Effect on Basal VTA Firing | Effect on Basal DA Release (Striatum) | Interaction with D3 Agonists |

| GR 218,231 | D3 Antagonist | No significant change | Minimal to no effect | Dose-dependently blocks suppression |

| L741,626 | D2 Antagonist | Enhances firing rate | Significantly increases release | Blocks D2-mediated suppression |

| PD128,907 | D3 Agonist | Suppresses firing rate | Decreases DA release | N/A (Target Agonist) |

| Aripiprazole | D2/D3 Partial Agonist | Suppresses firing (via D2) | Modulates based on tone | Inhibitory effect blocked by D2, not D3 antagonists |

Data synthesized from established electrophysiological and neurochemical profiles[2][3].

In Vivo Experimental Protocols

Protocol A: Single-Unit Extracellular Recording of VTA DA Neurons

This protocol is designed to evaluate the ability of GR 218,231 to antagonize agonist-induced suppression of dopaminergic neuronal firing in the VTA.

1. Subject Preparation & Anesthesia:

-

Induce anesthesia in male Sprague-Dawley rats (250–300 g) using chloral hydrate (400 mg/kg, i.p.) or isoflurane (1.5-2% in O2 ).

-

Causality Check: Chloral hydrate is historically preferred for VTA recordings as it preserves the spontaneous bursting activity of DA neurons better than barbiturates.

-

Cannulate the lateral tail vein or jugular vein for intravenous (i.v.) drug administration.

2. Stereotaxic Surgery:

-

Mount the animal in a stereotaxic frame. Maintain body temperature at 37°C via a feedback-controlled heating pad.

-

Drill a burr hole above the VTA using the following coordinates relative to bregma: AP -5.3 mm, ML +0.6 mm .

3. Electrode Placement & Neuron Identification:

-

Lower a glass micropipette (impedance 4–8 MΩ, filled with 2 M NaCl) into the VTA (DV -6.5 to -8.5 mm from the dural surface).

-

Self-Validating Step: Identify DA neurons strictly by established electrophysiological criteria:

-

Action potential duration > 2.5 ms.

-

Triphasic waveform (positive-negative-positive).

-

Slow, spontaneous firing rate (1–10 Hz) with characteristic bursting patterns.

-

4. Drug Preparation & Administration:

-

Vehicle: Dissolve GR 218,231 in a minimal volume of 10% DMSO or dilute lactic acid, then bring to volume with sterile 0.9% saline (final pH ~6.0-6.5).

-

Baseline: Record stable baseline firing for at least 5–10 minutes.

-

Antagonist Challenge: Administer GR 218,231 at 200 µg/kg i.v. [3].

-

Causality Check: This specific dose is calibrated to fully occupy D3 receptors without crossing over to D2 receptors. Higher doses risk loss of selectivity.

-

Agonist Challenge: 5 minutes post-antagonist, administer a cumulative dose of a D3 agonist (e.g., PD128,907). In a successful blockade, the expected agonist-induced suppression of firing will be entirely prevented.

Protocol B: In Vivo Microdialysis of Striatal Dopamine Release

This protocol measures the neurochemical output of D3 receptor antagonism in freely moving animals.

1. Probe Implantation:

-

Anesthetize the rat and secure it in a stereotaxic frame.

-

Implant a concentric microdialysis probe (e.g., 2 mm active membrane length) into the striatum (AP +1.0 mm, ML +3.0 mm, DV -6.0 mm from bregma).

-

Secure the probe with dental cement and anchor screws. Allow 24–48 hours for surgical recovery to ensure the blood-brain barrier integrity is restored and basal DA tone normalizes.

2. Perfusion and Baseline Sampling:

-

Connect the probe to a microinfusion pump via a liquid swivel to allow free movement.

-

Perfuse artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2 , 0.85 mM MgCl2 ) at a constant flow rate of 1.5 µL/min.

-

Self-Validating Step: Collect samples every 20 minutes. Do not proceed with drug administration until three consecutive samples show <10% variation in basal dopamine levels. This ensures that the measured DA is derived from exocytotic release rather than mechanical tissue damage.

3. Drug Administration & HPLC-ECD Analysis:

-

Administer GR 218,231 (e.g., 1-5 mg/kg subcutaneously or intraperitoneally for systemic systemic distribution in awake models).

-

Collect dialysate samples for an additional 120–180 minutes.

-

Quantify dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

-

Expected Outcome: GR 218,231 alone will produce minimal changes in basal DA turnover, confirming the lack of tonic D3 autoreceptor tone[2].

References

-

S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 Journal of Pharmacology and Experimental Therapeutics[Link]

-

Understanding the Binding Specificity of G-Protein Coupled Receptors toward G-Proteins and Arrestins: Application to the Dopamine Receptor Family Journal of Chemical Information and Modeling - ACS Publications[Link]

-

Bifeprunox and aripiprazole suppress in vivo VTA dopaminergic neuronal activity via D2 and not D3 dopamine autoreceptor activation Neuroscience Letters [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bifeprunox and aripiprazole suppress in vivo VTA dopaminergic neuronal activity via D2 and not D3 dopamine autoreceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Affinity Dopamine D3 Receptor Antagonism Using GR 218,231 in Binding and Functional Assays

Executive Summary

The dopamine D3 receptor is a critical target in neuropharmacology, heavily implicated in the pathophysiology of schizophrenia, depression, and substance use disorders. However, the high sequence homology between D2 and D3 receptors within the D2-like family has historically complicated the isolation of D3-specific physiological responses. GR 218,231 is a highly potent, selective dopamine D3 receptor antagonist that overcomes these limitations, exhibiting up to 400-fold selectivity for D3 over D2 receptors.

This application note provides a comprehensive, self-validating methodological framework for utilizing GR 218,231 in both radioligand competitive binding assays and functional[35S]GTPγS assays. By detailing the mechanistic causality behind each experimental condition, this guide ensures robust, reproducible data generation for drug development professionals and molecular pharmacologists.

Pharmacological Profile & Mechanistic Insights

GR 218,231 functions by competitively binding to the orthosteric site of the dopamine D3 receptor, blocking endogenous dopamine or synthetic agonists from inducing the conformational changes necessary for Gi/o-protein coupling[1].

Receptor Selectivity and Affinity

The primary utility of GR 218,231 lies in its exquisite selectivity profile. While many first-generation antipsychotics (e.g., haloperidol) bind indiscriminately across the D2-like receptor family, GR 218,231 enables the precise pharmacological dissection of D3-mediated pathways.

Table 1: Quantitative Pharmacological Profile of GR 218,231

| Receptor Target | Functional Activity | Affinity ( Ki ) | Selectivity Ratio |

| Dopamine D3 (hD3) | Competitive Antagonist | ~0.4 – 1.0 nM | Base Reference |

| Dopamine D2 (hD2) | Competitive Antagonist | ~160 – 400 nM | ~400-fold (D3 vs D2) |

Critical Consideration: P-glycoprotein Efflux

When translating in vitro binding data to whole-cell or in vivo models, researchers must account for the compound's pharmacokinetic properties. GR 218,231 is a validated substrate for the P-glycoprotein (P-gp) efflux pump[2]. In blood-brain barrier models or cells overexpressing P-gp, the apparent intracellular concentration of GR 218,231 will be artificially lowered due to active efflux, requiring the co-administration of a P-gp inhibitor (e.g., Cyclosporine A) to accurately assess central D3 receptor occupancy[2].

Signaling Pathway Visualization

Fig 1: Mechanism of GR 218,231 acting as a competitive antagonist at the Gi/o-coupled D3 receptor.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls—Total Binding (TB) and Non-Specific Binding (NSB)—to allow for the calculation of the Z'-factor, a statistical measure of assay robustness.

Workflow Overview

Fig 2: Step-by-step workflow for the radioligand competitive binding assay using GR 218,231.

Protocol A: Radioligand Competitive Binding Assay

This assay determines the binding affinity ( Ki ) of GR 218,231 by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-spiperone) from the D3 receptor.

Materials & Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing human D3 receptors (hD3R).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2 , 1 mM MgCl2 . (Causality: Divalent cations like Mg2+ and Ca2+ are essential for maintaining the structural integrity of the GPCR-G protein complex, stabilizing the receptor's high-affinity state).

-

Radioligand: [3H]-spiperone (0.5 nM final concentration).

-

Competitor: GR 218,231 (Serial dilutions from 10−11 M to 10−5 M).

-

NSB Control: 10 µM Haloperidol or (+)-butaclamol.

Step-by-Step Methodology:

-

Filter Preparation: Pre-soak 96-well GF/C glass fiber filter plates in 0.1% polyethylenimine (PEI) for 1 hour at room temperature. (Causality: PEI coats the negatively charged glass fibers, neutralizing them to drastically reduce the non-specific binding of highly lipophilic ligands like GR 218,231).

-

Reaction Assembly: In a 96-well assay plate, add the following to each well (total volume 200 µL):

-

20 µL of GR 218,231 (at various concentrations) OR Assay Buffer (for TB) OR 10 µM Haloperidol (for NSB).

-

20 µL of [3H]-spiperone.

-

160 µL of hD3R membrane suspension (10-20 µg protein/well).

-

-

Incubation: Seal the plate and incubate for 60–90 minutes at 25°C with gentle shaking. (Causality: Room temperature incubation strikes a balance between reaching thermodynamic equilibrium and preventing proteolytic degradation of the receptor).

-

Rapid Filtration: Transfer the reaction mixtures to the pre-soaked GF/C filter plate using a cell harvester.

-

Washing: Wash the filters rapidly 3 times with 300 µL of ice-cold 50 mM Tris-HCl buffer. (Causality: Rapid washing with ice-cold buffer kinetically traps the receptor-ligand complex by drastically slowing the dissociation rate, ensuring only bound ligand is retained).

-

Detection: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read on a Microbeta scintillation counter.

Self-Validation Check: Calculate the Specific Binding (SB = TB - NSB). Calculate the Z'-factor using the means and standard deviations of the TB and NSB wells. A Z'-factor > 0.5 indicates a robust, reliable assay ready for IC50 interpolation.

Protocol B: Functional[35S]GTPγS Binding Assay

While Protocol A proves that GR 218,231 binds to the receptor, Protocol B proves its functional antagonism. GR 218,231 blocks dopamine-stimulated [35S]GTPγS binding more potently at hD3 than at hD2 sites[1][3].

Step-by-Step Methodology:

-

Buffer Preparation: Use 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2 , 1 mM EDTA, and 10 µM GDP. (Causality: Excess GDP is strictly required to occupy basal G-protein nucleotide binding sites, ensuring that only actively stimulated receptors catalyze the exchange of GDP for the radiolabeled, non-hydrolyzable [35S]GTPγS).

-

Agonist/Antagonist Competition: Pre-incubate hD3R membranes (10 µ g/well ) with serial dilutions of GR 218,231 for 15 minutes.

-

Stimulation: Add a sub-maximal concentration of Dopamine (e.g., EC80 concentration, typically ~100 nM) to stimulate G-protein coupling.

-

Tracer Addition: Add 0.1 nM[35S]GTPγS and incubate for 30 minutes at 30°C.

-

Termination & Counting: Terminate the reaction via rapid filtration through GF/B filters (no PEI required, as[35S]GTPγS is hydrophilic), wash with ice-cold buffer, and quantify via liquid scintillation.

-

Data Interpretation: GR 218,231 will produce a concentration-dependent rightward shift in the dopamine dose-response curve, confirming competitive antagonism.

Data Analysis & Troubleshooting

-

Cheng-Prusoff Conversion: Scintillation counts (CPM) must be converted to percentage of specific binding. Use non-linear regression (sigmoidal dose-response) to find the IC50 . Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Troubleshooting Low Signal-to-Noise: If the Specific Binding window is too narrow, verify that the PEI pre-soak was performed correctly. High lipophilicity of GR 218,231 can cause it to adhere to plasticware; consider using glass inserts or adding 0.01% BSA to the assay buffer to act as a carrier protein.

References

-

National Institutes of Health (NIH) / PubMed. Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-glycoprotein. Retrieved from: [Link]

-

Analytical Chemistry - ACS Publications. Discovery of Environment-Sensitive Fluorescent Agonists for α1-Adrenergic Receptors (Referencing D3 Antagonism). Retrieved from: [Link]

-

Journal of Chemical Information and Modeling - ACS Publications. Understanding the Binding Specificity of G-Protein Coupled Receptors toward G-Proteins and Arrestins: Application to the Dopamine Receptor Family. Retrieved from: [Link]

Sources

Application Notes and Protocols: Utilizing GR 218,231 to Investigate Dopamine D3 Receptor Pathways in Drug Addiction

Executive Summary

The dopamine D3 receptor (D3R) has emerged as a critical neuropharmacological target for the treatment of substance use disorders (SUDs). Localized predominantly in the mesolimbic dopamine pathway—specifically the nucleus accumbens and the islands of Calleja—D3R is heavily implicated in the reinforcing effects of drugs of abuse and the cue-induced reinstatement of drug-seeking behavior [4].

GR 218,231 is a highly potent, competitive, and selective D3R antagonist. Unlike first-generation antipsychotics that indiscriminately block both D2 and D3 receptors (often leading to severe extrapyramidal motor side effects), GR 218,231 exhibits a >100-fold selectivity for D3 over D2 receptors. This application note provides drug development professionals and neuroscientists with self-validating in vitro and in vivo protocols to leverage GR 218,231 for mapping addiction circuitry and evaluating novel pharmacotherapeutics [5].

Pharmacological Grounding & Mechanistic Causality

The D3 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins. Under physiological conditions, dopamine binding activates the D3R, which subsequently inhibits adenylyl cyclase (AC). This inhibition decreases intracellular cyclic AMP (cAMP) accumulation, thereby dampening Protein Kinase A (PKA) activity and altering the phosphorylation state of downstream targets like DARPP-32 [1, 3].

In the addicted brain, chronic exposure to psychostimulants or opioids upregulates D3R expression. This neuroadaptation hypersensitizes the reward circuitry to drug-associated environmental cues, driving craving and relapse. By deploying GR 218,231 , researchers can competitively block dopamine from binding to the D3R. This blockade prevents the Gαi/o -mediated inhibition of AC, normalizing cAMP/PKA signaling and effectively neutralizing the motivational salience of drug cues without inducing the catalepsy associated with D2R antagonism [4].

Figure 1: Dopamine D3 Receptor signaling cascade and the pharmacological intervention of GR 218,231.

Physicochemical & Quantitative Data Presentation

To ensure experimental precision, the binding kinetics and expected assay readouts for GR 218,231 must be properly calibrated against control ligands [2].

Table 1: Physicochemical and Pharmacological Profile of GR 218,231

| Parameter | Value / Description |

| Target | Dopamine D3 Receptor (D3R) |

| Mechanism of Action | Competitive Antagonist |

| D3R Affinity (pKi) | 8.9 – 9.7 (Assay dependent) |

| D2R Affinity (pKi) | 6.8 – 7.0 |

| Selectivity (D3 vs. D2) | > 100-fold |

| Molecular Formula | C24H33NO3S |

Table 2: Expected Functional and Behavioral Outcomes

| Assay / Model | Readout | Expected Outcome with GR 218,231 |

| [³⁵S]GTPγS Binding | G-protein activation | Rightward shift of DA concentration-response curve; decreased Emax . |

| cAMP Split NanoLuc | cAMP accumulation | Reversal of dopamine-induced cAMP inhibition. |

| Cue-Induced Reinstatement | Active lever presses | Significant reduction in lever pressing compared to vehicle control. |

| Locomotor Activity | Distance traveled | No significant hypolocomotion or catalepsy at therapeutic doses. |

Experimental Protocols

Protocol A: In Vitro Functional Characterization via [³⁵S]GTPγS Binding Assay

Because the D3R is Gαi/o coupled, measuring the binding of the non-hydrolyzable analog [³⁵S]GTPγS to G-proteins serves as a direct, proximal measure of receptor activation[1].

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO cells stably expressing human D3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 min and resuspend the pellet.

-

Causality Check: EDTA chelates endogenous divalent cations that might prematurely activate G-proteins, ensuring a zero-baseline state. MgCl₂ is required later to support GDP/GTP exchange.

-

-

Assay Incubation Setup: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, 0.1 nM[³⁵S]GTPγS, and varying concentrations of Dopamine (1 pM to 10 µM).

-

Causality Check: GDP is strictly required to lock the G-protein in an inactive state, ensuring that any [³⁵S]GTPγS binding is entirely dependent on ligand-induced receptor activation.

-

-

Antagonist Pre-incubation: To test antagonism, pre-incubate the membranes with 10 nM or 100 nM GR 218,231 for 15 minutes prior to the addition of dopamine.

-

Causality Check: Pre-incubation allows GR 218,231 to achieve full receptor occupancy before the agonist is introduced, yielding an accurate Schild plot analysis.

-

-

Equilibration & Termination: Incubate the reaction mixture at 30°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Detection: Wash filters three times with ice-cold wash buffer. Measure bound radioactivity using a liquid scintillation counter.

Protocol B: In Vivo Cue-Induced Reinstatement of Drug Seeking

This protocol accurately simulates human relapse triggered by environmental cues, providing a highly translatable model for evaluating the anti-addictive efficacy of GR 218,231 [5].

Figure 2: In vivo experimental workflow for assessing cue-induced reinstatement of drug seeking.

Step-by-Step Methodology:

-

Surgical Preparation: Implant a chronic indwelling catheter into the right jugular vein of adult male Sprague-Dawley rats. Allow 7 days for postoperative recovery.

-

Self-Administration Acquisition: Place rats in operant chambers equipped with two levers (active and inactive). Pressing the active lever delivers an intravenous infusion of the target drug (e.g., cocaine, 0.5 mg/kg/infusion) paired with a 20-second light/tone cue. Train for 10–14 days until stable responding is achieved.

-

Causality Check: Pairing the drug infusion with the light/tone cue establishes a powerful Pavlovian association, transforming the neutral cue into a conditioned stimulus capable of driving future behavior.

-

-

Extinction Phase: Replace the drug with saline and disable the light/tone cue. Continue daily sessions until active lever pressing drops to <10% of acquisition levels.

-

Pre-treatment with GR 218,231: On the test day, randomly assign rats to receive either Vehicle or GR 218,231 (e.g., 3 mg/kg, i.p.) 30 minutes prior to the session.

-

Causality Check: The 30-minute pre-treatment window is critical; it allows the small molecule to cross the blood-brain barrier and achieve optimal D3R occupancy in the mesolimbic pathway prior to cue exposure.

-

-